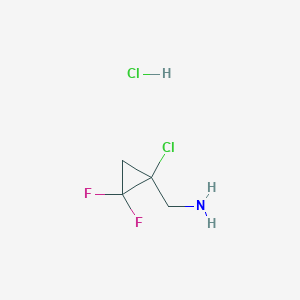![molecular formula C5H10O2 B13526754 [(2R)-3,3-dimethyloxiran-2-yl]methanol](/img/structure/B13526754.png)
[(2R)-3,3-dimethyloxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-3,3-dimethyloxiran-2-yl]methanol is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is also known by other names such as ®-dimethylglicidol and ®-2,3-epoxy-3-methyl-1-butanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(2R)-3,3-dimethyloxiran-2-yl]methanol can be synthesized through various methods. One common synthetic route involves the epoxidation of ®-3-methyl-2-buten-1-ol using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. These methods often utilize catalysts and controlled reaction conditions to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-3,3-dimethyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Diols
Substitution: Substituted alcohols, ethers, and amines
Aplicaciones Científicas De Investigación
[(2R)-3,3-dimethyloxiran-2-yl]methanol is a versatile compound with applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of [(2R)-3,3-dimethyloxiran-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s epoxide ring is highly reactive, allowing it to participate in various chemical reactions. It can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is crucial in its role as a catalyst and in the formation of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2,3-Epoxy-3-methyl-1-butanol
- ®-dimethylglicidol
- (2R)-3-methyl-2,3-epoxybutan-1-ol
Uniqueness
[(2R)-3,3-dimethyloxiran-2-yl]methanol stands out due to its specific chiral configuration and the presence of an epoxide ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral resolution processes .
Propiedades
Fórmula molecular |
C5H10O2 |
|---|---|
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
[(2R)-3,3-dimethyloxiran-2-yl]methanol |
InChI |
InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3/t4-/m1/s1 |
Clave InChI |
HJXAWVLTVYGIBH-SCSAIBSYSA-N |
SMILES isomérico |
CC1([C@H](O1)CO)C |
SMILES canónico |
CC1(C(O1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


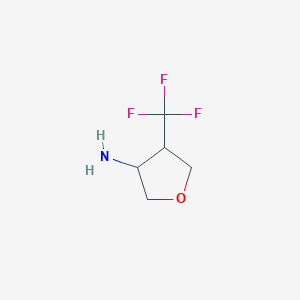
![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)
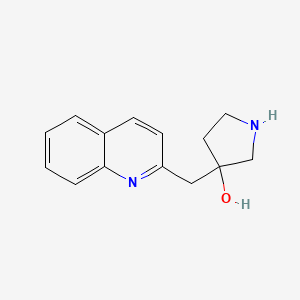
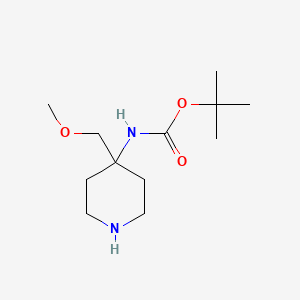

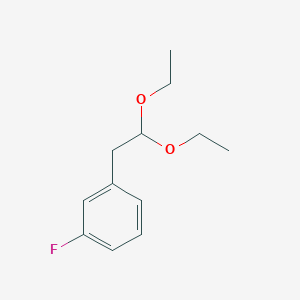
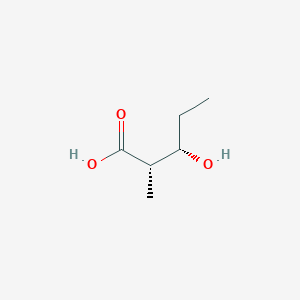

![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)

![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
